molecular formula C9H14N2 B13094686 2-Ethyl-3-isopropylpyrazine

2-Ethyl-3-isopropylpyrazine

Cat. No.: B13094686
M. Wt: 150.22 g/mol
InChI Key: QMGYYHNICVGNLX-UHFFFAOYSA-N
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Description

2-Ethyl-3-isopropylpyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, food industries, and perfumeries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-isopropylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection and involves heating the mixture to temperatures between 120-160°C for 16-20 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-isopropylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atoms in the pyrazine ring, which can act as nucleophilic or electrophilic sites.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding pyrazine oxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form various reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Common reagents include halogens, acids, and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce reduced pyrazine derivatives.

Scientific Research Applications

2-Ethyl-3-isopropylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-isopropylpyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-isopropylpyrazine stands out due to its specific substituents, which confer unique chemical properties and biological activities. Its distinct aroma and potential therapeutic applications make it a valuable compound in various fields.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-ethyl-3-propan-2-ylpyrazine

InChI

InChI=1S/C9H14N2/c1-4-8-9(7(2)3)11-6-5-10-8/h5-7H,4H2,1-3H3

InChI Key

QMGYYHNICVGNLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN=C1C(C)C

Origin of Product

United States

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